(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one” is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a (5Z)-configured 4-methoxyphenylmethylidene substituent at position 3. The structure includes a 2-sulfanylidene (thioxo) group at position 2 and a 3-oxopropyl chain linked to a 4-methylpiperazine moiety at position 3 .
Properties
IUPAC Name |
(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S2/c1-20-9-11-21(12-10-20)17(23)7-8-22-18(24)16(27-19(22)26)13-14-3-5-15(25-2)6-4-14/h3-6,13H,7-12H2,1-2H3/b16-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXSVTHVYLYGQN-SSZFMOIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its pharmacological potential based on recent studies and findings.
1. Antioxidant Activity
Thiazolidin-4-one derivatives, including the compound , exhibit significant antioxidant properties. Studies have shown that modifications at various positions of the thiazolidin ring can enhance antioxidant activity. For instance, compounds with a 4-hydroxyphenyl substituent demonstrated increased efficacy in inhibiting lipid peroxidation, as evidenced by EC50 values indicating effective concentrations for antioxidant action .
2. Anticancer Activity
The anticancer potential of thiazolidin-4-ones has been extensively studied. The compound this compound has shown cytotoxic effects against various cancer cell lines. For example, certain derivatives have been reported to inhibit proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells with IC50 values in the low micromolar range .
3. Anti-inflammatory Activity
The anti-inflammatory properties of thiazolidin-4-one derivatives are notable, with compounds exhibiting the ability to reduce inflammatory markers in vitro and in vivo. The structure of the compound allows for interaction with various inflammatory pathways, contributing to its therapeutic potential in treating inflammatory diseases .
4. Antidiabetic Activity
Thiazolidin-4-one derivatives have been recognized for their antidiabetic effects, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues. The compound's structural features may enhance its efficacy in modulating glucose metabolism .
5. Antimicrobial Activity
Research indicates that thiazolidin-4-one derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the piperazine moiety in the compound may contribute to its enhanced antimicrobial activity through mechanisms involving disruption of microbial cell membranes or inhibition of essential enzymes .
Table 1: Summary of Biological Activities
| Activity | Effectiveness | Mechanism |
|---|---|---|
| Antioxidant | Significant inhibition of lipid peroxidation | Scavenging free radicals |
| Anticancer | Cytotoxicity against multiple cell lines | Induction of apoptosis |
| Anti-inflammatory | Reduction of inflammatory markers | Inhibition of pro-inflammatory cytokines |
| Antidiabetic | Improved insulin sensitivity | PPARγ activation |
| Antimicrobial | Effective against various pathogens | Disruption of cell membranes |
Detailed Findings
Recent studies have highlighted specific derivatives that exhibit enhanced biological activities due to structural modifications. For example:
- Cytotoxicity : Compound derivatives showed IC50 values ranging from 0.31 µM to 0.53 µM against specific cancer cell lines, demonstrating potent anticancer activity .
- Antioxidant Efficacy : Certain derivatives exhibited EC50 values significantly lower than those of traditional antioxidants like Vitamin C, indicating superior antioxidant capacity .
Comparison with Similar Compounds
Substituent Variations at Position 5
- (2Z,5Z)-3-cyclopropyl-5-[(4-methoxyphenyl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one (Compound 6, Table 3) This analogue shares the 4-methoxyphenylmethylidene group but replaces the 3-oxopropyl-4-methylpiperazine chain with a cyclopropyl group and substitutes the thioxo group with a phenylimino moiety.
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
The 2-methylbenzylidene substituent introduces steric hindrance compared to the 4-methoxyphenyl group. The lack of a methoxy group may decrease electron-donating effects, impacting binding affinity to receptors dependent on π-π stacking or polar interactions .(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
The 2-hydroxybenzylidene group offers hydrogen-bonding capacity but may reduce metabolic stability due to susceptibility to oxidation compared to the 4-methoxyphenyl group .
Substituent Variations at Position 3
(5Z)-3-Isopropyl-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
The isopropyl group at position 3 increases steric bulk compared to the oxopropyl-piperazine chain, which may hinder binding to deep hydrophobic pockets in enzyme active sites .
Pharmacokinetic and Physicochemical Properties
Table 1: Comparative Physicochemical Properties
*Estimated using fragment-based methods.
Key Observations:
- The target compound’s 4-methylpiperazine-oxopropyl chain increases polarity (lower LogP) and hydrogen-bond acceptors compared to analogues with aromatic or alkyl substituents at position 3.
- The 4-methoxyphenyl group balances lipophilicity and electron-donating effects, contrasting with the 2-hydroxybenzylidene group’s metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
